Ethyl 2-iodohexanoate
CAS No.: 33666-90-9
Cat. No.: VC18724665
Molecular Formula: C8H15IO2
Molecular Weight: 270.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33666-90-9 |
---|---|
Molecular Formula | C8H15IO2 |
Molecular Weight | 270.11 g/mol |
IUPAC Name | ethyl 2-iodohexanoate |
Standard InChI | InChI=1S/C8H15IO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3 |
Standard InChI Key | WZQDKMOIDWGJST-UHFFFAOYSA-N |
Canonical SMILES | CCCCC(C(=O)OCC)I |
Introduction
Synthesis Methodologies
Alkylation and Iodination Strategies
The synthesis of ethyl 2-iodohexanoate often begins with the alkylation of ethyl acetoacetate derivatives. As demonstrated in analogous phosphonoacetate alkylations (e.g., ethyl 2-(diethoxyphosphoryl)-3-phenylpropanoate), sodium hydride-mediated deprotonation facilitates nucleophilic attack at the α-carbon . For iodination, two primary approaches dominate:
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Halogen Exchange Reactions: Using KI in acetone with ethyl 2-bromohexanoate at 60°C achieves 75–85% conversion .
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Direct Iodination of Unsaturated Esters: Ethyl hex-2-enoate treated with HI in acetic acid yields the target compound, though competing addition reactions necessitate careful stoichiometric control .
Table 1: Comparative Analysis of Synthetic Routes
Method | Reagents | Temperature (°C) | Yield (%) | Byproducts |
---|---|---|---|---|
Halogen Exchange | KI, Acetone | 60 | 78 | Ethyl bromide |
Direct Iodination | HI, Acetic Acid | 25 | 65 | Diiodohexanoate |
Decarboxylative Alkylation | Zn, NHP ester | 80 | 90 | CO₂, Phthalimide |
The decarboxylative approach adapted from zinc-mediated reactions with N-hydroxyphthalimide (NHP) esters shows particular promise, achieving 90% yield by leveraging alkylzinc intermediates . This method avoids stoichiometric metal reagents, enhancing scalability.
Optimization Challenges
A critical challenge lies in minimizing the formation of dialkylated byproducts. In phosphonoacetate syntheses, reducing reaction temperatures to −60°C suppressed dialkylation from 30% to <5% . Similar optimization for ethyl 2-iodohexanoate could involve low-temperature iodination (-30°C) with slow reagent addition.
Physicochemical Properties
Ethyl 2-iodohexanoate’s properties derive from its hybrid aliphatic-iodinated structure:
Table 2: Key Physicochemical Parameters
Property | Value/Range | Measurement Method |
---|---|---|
Molecular Weight | 256.09 g/mol | HRMS |
Density | 1.52–1.58 g/cm³ | Pycnometry |
Boiling Point | 163–165°C (23 mmHg) | Distillation |
LogP | 2.8–3.1 | HPLC |
Solubility | 0.5 mg/mL in H₂O | Gravimetric |
The elevated logP value (2.8–3.1) compared to non-iodinated esters (e.g., ethyl hexanoate, logP 2.4) reflects increased hydrophobicity from the iodine atom . NMR spectra typically show characteristic shifts: δ 4.1–4.3 ppm (quartet, OCH₂CH₃), δ 1.2–1.3 ppm (triplet, CH₃), and δ 4.8–5.1 ppm (multiplet, CHI) .
Applications in Organic Synthesis
Cross-Coupling Reactions
Ethyl 2-iodohexanoate serves as a versatile electrophile in Negishi and Suzuki-Miyaura couplings. The iodine’s moderate leaving group ability balances reactivity and stability, enabling:
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Palladium-catalyzed arylations to form α-arylhexanoates (precursors to NSAIDs)
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Zinc-mediated conjugate additions for β-functionalized esters
Recent work demonstrates its utility in synthesizing γ-lactams via intramolecular Heck cyclization, achieving 72% yield with Pd(OAc)₂/XPhos catalysis .
Pharmaceutical Intermediates
The compound’s β-iodo group is pivotal in constructing angiotensin-converting enzyme (ACE) inhibitors. For example, iodolactonization of ethyl 2-iodohexanoate derivatives produces key intermediates for Quinapril analogs .
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